![molecular formula C12H19BN2O2 B12085230 Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]- CAS No. 2225176-39-4](/img/structure/B12085230.png)
Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and an organic substituent. This particular compound features a pyridine ring substituted with an ethyl group and a piperidine ring. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a piperidine moiety.
Industrial Production Methods
Industrial production of boronic acid derivatives often involves large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases such as potassium carbonate, and halide substrates.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Applications De Recherche Scientifique
Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, has several scientific research applications:
Mécanisme D'action
The mechanism of action of boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. The boronic acid group acts as a mild electrophile, facilitating the transfer of its organic substituent to a palladium catalyst, which then forms a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of the pyridine and piperidine rings.
Methylboronic acid: Contains a methyl group as the organic substituent.
Benzylboronic acid: Features a benzyl group as the organic substituent.
Uniqueness
Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, is unique due to its complex structure, which includes both a pyridine ring and a piperidine ring.
Propriétés
Numéro CAS |
2225176-39-4 |
|---|---|
Formule moléculaire |
C12H19BN2O2 |
Poids moléculaire |
234.10 g/mol |
Nom IUPAC |
(2-ethyl-6-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C12H19BN2O2/c1-2-11-7-10(13(16)17)8-12(15-11)9-3-5-14-6-4-9/h7-9,14,16-17H,2-6H2,1H3 |
Clé InChI |
OONDKNBJGYCMAF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC(=C1)C2CCNCC2)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



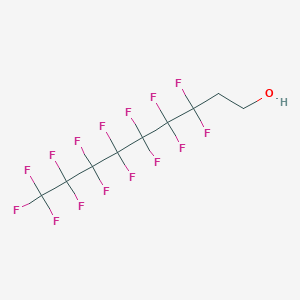
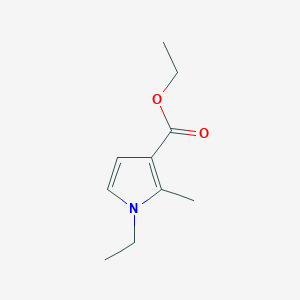
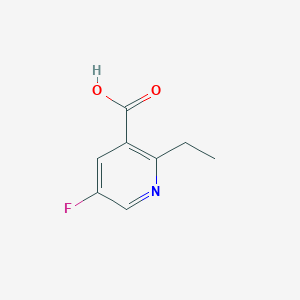


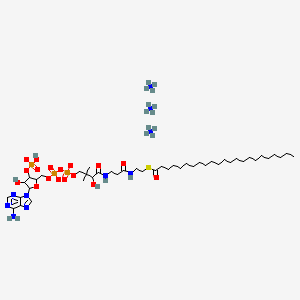
![1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B12085180.png)
![1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)
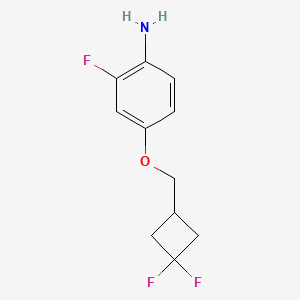
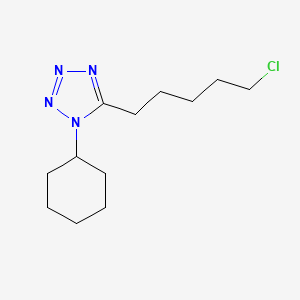
![6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12085214.png)
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)

